2-Chloro-4-(2-nitrophenoxy)pyrimidine
Description
Properties
IUPAC Name |
2-chloro-4-(2-nitrophenoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-10-12-6-5-9(13-10)17-8-4-2-1-3-7(8)14(15)16/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYNPBHAOMFDMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288658 | |
| Record name | 2-Chloro-4-(2-nitrophenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353259-09-3 | |
| Record name | 2-Chloro-4-(2-nitrophenoxy)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353259-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(2-nitrophenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 4 2 Nitrophenoxy Pyrimidine
Precursor Synthesis and Preparation Strategies for Key Intermediates
The successful synthesis of the target compound hinges on the efficient preparation of its two main building blocks: a reactive halogenated pyrimidine (B1678525) and a corresponding nitrophenol etherification partner.
Synthesis of Halogenated Pyrimidine Scaffolds
The most crucial precursor for this synthesis is 2,4-dichloropyrimidine (B19661). This reactive intermediate is typically synthesized from readily available and inexpensive starting materials like uracil (B121893) or pyrimidine-2,4(1H,3H)-dione. The most common method involves the chlorination of uracil using a strong chlorinating agent.
Phosphorus oxychloride (POCl₃) is widely employed for this transformation. The reaction is generally performed by heating uracil in an excess of POCl₃, often at reflux temperatures (around 110 °C). google.comnih.gov In some procedures, a tertiary amine, such as N,N-dimethylaniline or triethylamine (B128534) hydrochloride, is added to the reaction mixture. chemicalbook.com Another established method utilizes a combination of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas in a phosphorus oxychloride medium. google.com
More recent methods aim for higher yields and milder conditions. For instance, a high-yield synthesis (95%) has been reported using a combination of thionyl chloride (SOCl₂), bis(trichloromethyl) carbonate (BTC), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) at temperatures between 65-70 °C. chemicalbook.com
Table 1: Selected Synthetic Methods for 2,4-Dichloropyrimidine
| Starting Material | Reagents | Conditions | Yield | Reference |
| Uracil | POCl₃, PCl₃, Chlorine | Reflux (79-114 °C) | >90% | google.com |
| Uracil | POCl₃, Triethylamine hydrochloride | Reflux (110-120 °C) | 91.7% | |
| 2,4-Dihydroxypyrimidine | SOCl₂, BTC, DMAP | 65-70 °C | 95% | chemicalbook.com |
| Uracil | POCl₃ | Reflux (110 °C) | - | google.comnih.gov |
Preparation of 2-Nitrophenol (B165410) Derivatives for Etherification
The second key intermediate is 2-nitrophenol. It is classically prepared through the electrophilic nitration of phenol (B47542). Due to the high reactivity of the phenol ring, which is strongly activated by the hydroxyl group, the reaction conditions must be carefully controlled to prevent over-nitration and the formation of undesired byproducts like tar. quora.comsciencemadness.org
The reaction is typically carried out at low temperatures (below 20 °C) using a dilute nitrating agent. prepchem.comrsc.org A common procedure involves the dropwise addition of a phenol solution to a mixture of sodium nitrate (B79036) and concentrated sulfuric acid in water. prepchem.comrsc.org This process generates a mixture of 2-nitrophenol and 4-nitrophenol. The isomers are then separated, most commonly by steam distillation. The 2-nitrophenol isomer is more volatile due to intramolecular hydrogen bonding, allowing it to be distilled with steam, while the 4-nitrophenol, which engages in intermolecular hydrogen bonding, remains in the distillation flask. quora.comrsc.org
Nucleophilic Aromatic Substitution (SNAr) Strategies for Phenoxy Ether Formation
The central step in the synthesis of 2-Chloro-4-(2-nitrophenoxy)pyrimidine is the formation of the ether linkage between the pyrimidine and phenoxy moieties. This is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, where the 2-nitrophenoxide ion acts as the nucleophile, displacing one of the chlorine atoms on the 2,4-dichloropyrimidine ring.
A critical aspect of this reaction is its regioselectivity. The two chlorine atoms on 2,4-dichloropyrimidine are not equivalent. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. wuxiapptec.comacs.org This preference is attributed to the electronic properties of the pyrimidine ring. Frontier Molecular Orbital (FMO) theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon, making it more electrophilic. wuxiapptec.com Furthermore, the anionic intermediate (Meisenheimer complex) formed upon attack at C4 is better stabilized by resonance. acs.org This inherent selectivity allows for the preferential formation of the C4-substituted product, 2-Chloro-4-(2-nitrophenoxy)pyrimidine.
Optimization of Reaction Conditions for Pyrimidine C-O Bond Formation
To achieve high yields of the desired product, the reaction conditions for the SNAr step must be optimized. The key parameters include the choice of base, solvent, and temperature. The base is required to deprotonate the 2-nitrophenol, generating the more potent nucleophile, the 2-nitrophenoxide anion.
Commonly used bases for this type of etherification include inorganic carbonates such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). Aprotic polar solvents like 1,4-dioxane (B91453), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF) are typically employed to facilitate the reaction. For a closely related synthesis of 2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine (B3027628), a reaction system using cesium carbonate in 1,4-dioxane at 60 °C provided an 80% yield. semanticscholar.org The reaction temperature is maintained at a moderate level, often between room temperature and 60-80 °C, to ensure a reasonable reaction rate without promoting side reactions.
Table 2: Typical Conditions for SNAr Etherification of Dichloropyrimidines
| Dichloropyrimidine Substrate | Phenol | Base | Solvent | Temperature | Yield | Reference |
| 2,4-Dichlorothieno[3,2-d]pyrimidine (B33283) | 3-Nitrophenol (B1666305) | Cs₂CO₃ | 1,4-Dioxane | 60 °C | 80% | semanticscholar.org |
| 2,4-Dichloropyrimidine | Various Phenols | K₂CO₃ | DMF | 80 °C | - | |
| 2,4,5-Trichloropyrimidine | Pyrrolidine (N-nuc.) | KOH | H₂O/HPMC | Room Temp. | High | rsc.org |
Catalytic Approaches in the Synthesis of 2-Chloro-4-(2-nitrophenoxy)pyrimidine
While many SNAr reactions on activated pyrimidines proceed efficiently without a catalyst, certain catalytic systems can enhance reaction rates and yields, particularly with less reactive nucleophiles. researchgate.net For the etherification with phenols, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide can be employed to facilitate the transfer of the phenoxide ion from a solid or aqueous phase to the organic phase where the reaction occurs.
In some cases, transition metal catalysis has been explored. For instance, palladium-catalyzed reactions have been used for the C4-selective amination of 6-aryl-2,4-dichloropyrimidines. acs.org More recently, copper-catalyzed methods have been developed for the direct synthesis of phenoxypyrimidines from chloropyrimidines and arylboronic acids, representing an alternative to traditional SNAr pathways. neist.res.in However, for the specific synthesis of 2-Chloro-4-(2-nitrophenoxy)pyrimidine from 2,4-dichloropyrimidine and 2-nitrophenol, the uncatalyzed SNAr reaction under basic conditions remains the most direct and commonly utilized approach.
Alternative and Emerging Synthetic Routes to 2-Chloro-4-(2-nitrophenoxy)pyrimidine
Beyond the primary synthetic pathway, alternative strategies exist for constructing the 2-chloro-4-phenoxypyrimidine (B2555591) core structure. One such method involves altering the sequence of substitution and modification of the pyrimidine ring. For example, a synthetic route could begin with a 2-methylthio-4-chloropyrimidine. The C4 chlorine can be substituted first via an SNAr reaction with 2-nitrophenol. Subsequently, the methylthio group at the C2 position can be converted into a chloro group through an oxidative chlorination process, yielding the final product. This approach offers a different handle for regiochemical control.
Another emerging area in nucleophilic aromatic substitution is the use of photocatalysis. chemrxiv.org Dual catalytic systems, for instance combining an iridium photocatalyst with a pyridinium (B92312) additive, have been shown to facilitate C-N coupling with phenols. While primarily demonstrated for aminations, the underlying principles of generating a reactive nucleophile under mild, light-mediated conditions could potentially be adapted for C-O bond formation, representing a future direction for the synthesis of aryl-ether compounds like 2-Chloro-4-(2-nitrophenoxy)pyrimidine. Additionally, mechanisms involving highly reactive intermediates like benzynes (elimination-addition) are known for nucleophilic aromatic substitution but are less common for electron-deficient heteroaromatics like pyrimidines, where the stepwise addition-elimination pathway is dominant. libretexts.org
One-Pot Synthesis Methodologies
One-pot synthesis offers significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel. For the preparation of 2-Chloro-4-(2-nitrophenoxy)pyrimidine, a one-pot approach is highly feasible.
A representative one-pot procedure involves the direct reaction of 2,4-dichloropyrimidine with 2-nitrophenol. An inorganic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is often employed to facilitate the reaction by deprotonating the 2-nitrophenol in situ. semanticscholar.org The choice of solvent is critical, with polar aprotic solvents like 1,4-dioxane, dimethylformamide (DMF), or acetonitrile being suitable for dissolving the reactants and facilitating the ionic substitution. semanticscholar.org
The reaction is typically performed at an elevated temperature to ensure a reasonable reaction rate. semanticscholar.org Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of completion and to minimize the formation of by-products. Upon completion, a standard aqueous work-up is performed to remove the base and other water-soluble impurities, followed by extraction with an organic solvent and subsequent purification, usually by recrystallization or column chromatography.
Table 1: Representative One-Pot Synthesis Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Starting Materials | 2,4-Dichloropyrimidine, 2-Nitrophenol | Core reactants for the SNAr reaction. |
| Base | Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | Deprotonates the phenol to form the active nucleophile. semanticscholar.org |
| Solvent | 1,4-Dioxane or DMF | Polar aprotic solvent to dissolve reactants and facilitate the ionic mechanism. semanticscholar.org |
| Temperature | 60-100 °C | Provides sufficient energy to overcome the activation barrier of the reaction. semanticscholar.org |
| Reaction Time | 3-12 hours | Dependent on temperature and reactivity; monitored by TLC/HPLC. |
Flow Chemistry Applications in Pyrimidine Ether Synthesis
Flow chemistry, or continuous flow processing, has emerged as a powerful technology in modern chemical synthesis, offering enhanced safety, better process control, and often higher yields compared to traditional batch methods. While specific literature on the flow synthesis of 2-Chloro-4-(2-nitrophenoxy)pyrimidine is not prevalent, the underlying SNAr reaction is well-suited for this technology.
In a hypothetical flow setup, solutions of 2,4-dichloropyrimidine and a pre-mixed solution of 2-nitrophenol and a soluble organic base (like triethylamine or DBU) in a suitable solvent would be pumped from separate reservoirs. These streams would converge in a T-mixer, initiating the reaction, and then pass through a heated packed-bed or coil reactor. The precise control over temperature, pressure, and residence time in the reactor allows for the optimization of the reaction conditions to maximize the yield of the desired monosubstituted product and minimize the formation of the disubstituted by-product.
The advantages of applying flow chemistry to this synthesis would include:
Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for efficient heat management, which is crucial for controlling the exothermic nature of some SNAr reactions.
Enhanced Safety: The small reaction volumes at any given time significantly reduce the risks associated with handling potentially energetic materials or running reactions at elevated temperatures and pressures.
Rapid Optimization: The ability to quickly change parameters and reach a steady state allows for the rapid screening of reaction conditions to find the optimal settings for yield and purity.
Scalability: Scaling up the production in a flow system is typically achieved by running the process for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.
Purity Assessment and Scale-Up Considerations in 2-Chloro-4-(2-nitrophenoxy)pyrimidine Production
The production of 2-Chloro-4-(2-nitrophenoxy)pyrimidine for use as a chemical intermediate necessitates stringent control over its purity and a clear strategy for scaling up its synthesis.
Purity Assessment is a critical step to ensure the quality of the final product. A variety of analytical techniques can be employed:
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid), can effectively separate the desired product from starting materials and by-products.
Gas Chromatography (GC): For compounds with sufficient volatility and thermal stability, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the compound and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can help in identifying impurities.
Potential Impurities that may arise during the synthesis include:
Unreacted 2,4-dichloropyrimidine.
Unreacted 2-nitrophenol.
The isomeric by-product, 4-chloro-2-(2-nitrophenoxy)pyrimidine.
The disubstituted by-product, 2,4-bis(2-nitrophenoxy)pyrimidine.
By-products from the degradation of starting materials or the product under the reaction conditions.
Table 2: Purity Assessment and Potential Impurities
| Analysis Type | Method | Purpose |
|---|---|---|
| Purity Determination | HPLC | Quantitative assessment of purity and separation of non-volatile impurities. |
| GC-MS | Separation and identification of volatile impurities. | |
| qNMR | Structural confirmation and highly accurate purity determination. | |
| LC-MS | Confirmation of molecular weight and identification of impurities. | |
| Potential Impurities | 2,4-dichloropyrimidine | Unreacted starting material. |
| 2-nitrophenol | Unreacted starting material. | |
| 4-chloro-2-(2-nitrophenoxy)pyrimidine | Isomeric by-product due to substitution at the 2-position. | |
| 2,4-bis(2-nitrophenoxy)pyrimidine | Over-reaction by-product. |
Scale-Up Considerations involve translating the laboratory-scale synthesis to a larger, industrial production. Key factors to consider include:
Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics is necessary to control the reaction rate and prevent runaway reactions. The exothermic nature of the reaction must be managed through efficient cooling systems in the reactor.
Mixing: Ensuring efficient mixing is crucial for maintaining homogeneity and consistent heat distribution, especially in large-volume reactors.
Reagent Addition: The rate of addition of the base or the phenoxide solution can significantly impact the selectivity of the reaction. A controlled addition rate can minimize the formation of the disubstituted by-product.
Work-up and Product Isolation: The laboratory-scale work-up procedure may need to be adapted for large-scale production. This includes considering the volumes of solvents needed for extraction and the efficiency of the phase separations.
Purification: Purification by column chromatography is often not economically viable on a large scale. Developing a robust crystallization or recrystallization process is typically the preferred method for purifying the final product in bulk. This requires careful solvent selection and optimization of cooling profiles to ensure high purity and yield.
By carefully considering these synthetic and analytical aspects, 2-Chloro-4-(2-nitrophenoxy)pyrimidine can be produced efficiently and with the high degree of purity required for its subsequent applications in the synthesis of more complex molecules.
Chemical Reactivity and Mechanistic Pathways of 2 Chloro 4 2 Nitrophenoxy Pyrimidine
Reactivity of the Chlorine Atom in 2-Chloro-4-(2-nitrophenoxy)pyrimidine
The chlorine atom attached to the C-2 position of the pyrimidine (B1678525) ring is a primary site of reactivity. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atom to which the chlorine is attached highly electrophilic and susceptible to attack by various nucleophiles and participation in cross-coupling reactions. wikipedia.org
Halogenated pyrimidines are well-established substrates for nucleophilic aromatic substitution (SNAr) reactions. mdpi.comthieme.de In the case of 2-Chloro-4-(2-nitrophenoxy)pyrimidine, the chlorine atom at the C-2 position serves as a leaving group, readily displaced by a range of nucleophiles. This reactivity is foundational for the synthesis of a diverse array of substituted pyrimidine derivatives. thieme.deresearchgate.netresearchgate.net
The reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic C-2 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing pyrimidine ring. In the subsequent step, the chlorine atom is eliminated, and the aromaticity of the pyrimidine ring is restored.
Common nucleophiles employed in these reactions include amines, alcohols, and thiols, leading to the formation of 2-amino-, 2-alkoxy-, and 2-thio-substituted pyrimidines, respectively. For instance, the reaction with various substituted anilines under microwave conditions has been shown to be an effective method for synthesizing 2-anilinopyrimidine derivatives. rsc.org The synthesis of 2-aminopyrimidine (B69317) derivatives can also be achieved by reacting 2-amino-4,6-dichloropyrimidine (B145751) with amines, highlighting the susceptibility of chloro-substituents to nucleophilic displacement. nih.gov
| Nucleophile (Nu-H) | Product Class | General Reaction Conditions |
|---|---|---|
| Primary/Secondary Amines (R₂NH) | 2-Aminopyrimidine derivatives | Fusion with amine, often with a base like triethylamine (B128534). nih.gov |
| Alcohols (ROH) | 2-Alkoxypyrimidine derivatives | Reaction with sodium alkoxide in the corresponding alcohol. |
| Thiols (RSH) | 2-Alkylthiopyrimidine derivatives | Reaction with sodium thiolate in a suitable solvent. |
The C-Cl bond in 2-Chloro-4-(2-nitrophenoxy)pyrimidine is also amenable to participation in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The pyrimidine ring's electron-deficient character enhances the reactivity of the attached chlorine atom in these transformations. mdpi.com
Suzuki-Miyaura Coupling: This reaction is widely used for the synthesis of biaryl compounds by coupling an organoboron reagent (typically a boronic acid) with an organic halide. nih.govresearchgate.net The Suzuki coupling of chloropyrimidines with aryl- and heteroarylboronic acids is an efficient method for creating substituted pyrimidines. mdpi.comnih.gov The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.netlibretexts.org The use of microwave irradiation can significantly accelerate these reactions. mdpi.com
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction provides a means to introduce alkenyl substituents at the C-2 position of the pyrimidine ring. The mechanism also proceeds through a palladium catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination. libretexts.org
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroarylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ mdpi.comnih.gov | 2-Aryl/Heteroarylpyrimidine |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ / Phosphine ligand / Base libretexts.orgorganic-chemistry.org | 2-Alkenylpyrimidine |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst / Ligand (e.g., dppf) / Base rsc.org | 2-Aminopyrimidine |
Reactivity of the Nitrophenoxy Moiety in 2-Chloro-4-(2-nitrophenoxy)pyrimidine
The nitrophenoxy portion of the molecule possesses its own distinct reactive sites: the nitro group and the aromatic ring.
The aromatic nitro group is readily reduced to a primary amine, a key transformation for introducing a versatile functional group. wikipedia.orgscispace.com This conversion is crucial for synthesizing compounds like 2-chloro-4-(2-aminophenoxy)pyrimidine, a valuable intermediate for further functionalization.
Several methods are available for this reduction:
Catalytic Hydrogenation: This is a common and clean method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.orgmit.edumdpi.comrsc.org A significant challenge can be the concurrent hydrodehalogenation (removal of the chlorine atom). However, chemoselective reduction of the nitro group in the presence of heteroaryl halides can be achieved using specialized catalysts, such as sulfided platinum, at low temperatures and pressures. nih.gov
Metal/Acid Reduction: Classic methods using metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid) are also effective for reducing aromatic nitro groups. scispace.comyoutube.com
Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, which uses molecules like ammonium (B1175870) formate (B1220265) or formic acid as the hydrogen source in the presence of a catalyst like Pd/C. mdpi.com
The reduction process can involve several intermediates, such as nitroso and hydroxylamine (B1172632) species. google.com Under controlled conditions, it is sometimes possible to isolate these intermediates. wikipedia.org
| Reagent/System | Product | Key Features |
|---|---|---|
| H₂, Pd/C (or PtO₂) | Amine | Common, efficient; potential for hydrodehalogenation. wikipedia.orgrsc.org |
| H₂, Sulfided Platinum | Amine | Chemoselective; minimizes hydrodehalogenation of the C-Cl bond. nih.gov |
| Fe / HCl or CH₃COOH | Amine | Classic, cost-effective method. wikipedia.org |
| SnCl₂ / HCl | Amine | Effective reducing agent for aromatic nitro compounds. wikipedia.org |
| Ammonium formate, Pd/C | Amine | Transfer hydrogenation method, avoids handling H₂ gas. mdpi.com |
The phenoxy ring in 2-Chloro-4-(2-nitrophenoxy)pyrimidine can undergo electrophilic aromatic substitution (EAS), such as halogenation or nitration. masterorganicchemistry.comlumenlearning.commasterorganicchemistry.com The regiochemical outcome of such reactions is governed by the directing effects of the two existing substituents: the ether oxygen and the nitro group.
The ether oxygen is an activating group and directs incoming electrophiles to the ortho and para positions (relative to the ether linkage).
The nitro group is a strongly deactivating group and directs incoming electrophiles to the meta position (relative to the nitro group).
In 2-Chloro-4-(2-nitrophenoxy)pyrimidine, the ether is at position 1 and the nitro group is at position 2 of the phenoxy ring. The ether directs to positions 2, 4, and 6, while the nitro group directs to positions 4 and 6. Both groups direct to positions 4 and 6. Therefore, electrophilic substitution is most likely to occur at the C-4 or C-6 positions of the phenoxy ring. The C-4 position is generally favored due to less steric hindrance compared to the C-6 position, which is flanked by the bulky pyrimidine ether group.
Reactions like bromination can be carried out using reagents such as 1,3-dibromo-5,5-dimethylhydantoin, sometimes with the addition of a Lewis acid to enhance efficiency. nih.gov Halogenation of pyrimidine-containing structures has been achieved using N-halosuccinimides (NCS, NBS) or potassium persulfate with sodium halides. acs.orgnih.govresearchgate.net
The ether bond connecting the pyrimidine ring and the nitrophenyl group (an aryl ether linkage) is generally stable. The synthesis of the parent compound itself often involves the formation of this bond via a nucleophilic substitution reaction between a chloropyrimidine and a nitrophenol, typically under basic conditions, indicating its stability under these circumstances. semanticscholar.org
However, cleavage of aryl ether bonds can be achieved under harsh conditions. Strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), at high temperatures can cleave aryl ethers. Similarly, very strong bases or organometallic reagents might induce cleavage, although this is less common. The electron-withdrawing nature of both the pyrimidine ring and the nitro group would make the phenoxy oxygen less basic, potentially increasing its stability toward protonation and subsequent acid-catalyzed hydrolysis compared to an unsubstituted phenoxy ether. Studies on related pyrimidine nucleosides have explored their stability in acidic conditions, which can be a point of comparison for the C-O ether bond's resilience. nih.gov In general, the phenoxy ether linkage in 2-Chloro-4-(2-nitrophenoxy)pyrimidine is considered robust under most standard synthetic conditions.
Reactivity of the Pyrimidine Ring System
The pyrimidine ring in 2-Chloro-4-(2-nitrophenoxy)pyrimidine is characterized by a significant electron deficiency, which is further exacerbated by the electron-withdrawing effects of the chloro and nitrophenoxy substituents. This electronic feature is the primary driver of its reactivity, making it a prime substrate for nucleophilic substitution reactions.
Due to the electron-deficient nature of the pyrimidine ring, electrophilic aromatic substitution reactions are generally disfavored. The two nitrogen atoms in the ring act as strong deactivating groups, significantly reducing the electron density of the ring carbons and making them unattractive for attack by electrophiles. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the pyrimidine ring of 2-Chloro-4-(2-nitrophenoxy)pyrimidine are not typically observed under standard electrophilic substitution conditions.
In contrast to its inertness towards electrophiles, the electron-deficient pyrimidine ring readily reacts with strong bases and organometallic reagents. Strong bases can deprotonate the ring at positions of enhanced acidity, although this is less common for pyrimidines lacking strongly activating groups.
Of greater synthetic utility are the reactions with organometallic reagents, such as organolithium compounds. These reagents act as potent carbon nucleophiles that can attack the electron-poor carbon atoms of the pyrimidine ring. In the context of 2-chloropyrimidines, nucleophilic attack by organolithium reagents can occur, leading to the formation of a new carbon-carbon bond. pg.edu.pl The regioselectivity of this attack can be influenced by the substituents present on the pyrimidine ring. For 2-chloropyrimidine (B141910) itself, it has been observed that nucleophilic attack by an organolithium reagent can occur at a carbon atom that does not bear the chlorine, followed by dehydrogenation to yield the substituted pyrimidine. pg.edu.pl
In the case of 2-Chloro-4-(2-nitrophenoxy)pyrimidine, the C-6 position is a potential site for nucleophilic attack by organometallic reagents. The precise outcome would depend on the specific reagent and reaction conditions employed.
| Reagent Type | Potential Reaction Outcome with 2-Chloro-4-(2-nitrophenoxy)pyrimidine |
| Strong, non-nucleophilic bases | Potential for deprotonation at an activated ring position, though less likely. |
| Organolithium Reagents (e.g., n-BuLi) | Nucleophilic addition to the pyrimidine ring, potentially at C-6, followed by aromatization. pg.edu.pl |
| Grignard Reagents | Similar reactivity to organolithium reagents, but generally less reactive. |
Mechanistic Investigations of Key Transformations
The key transformations involving 2-Chloro-4-(2-nitrophenoxy)pyrimidine are centered around the nucleophilic substitution of the chlorine atom at the C-2 position. Understanding the kinetics and mechanisms of these reactions is crucial for predicting reactivity and designing synthetic routes to novel derivatives.
In general, the reactivity of halogens in SNAr reactions on pyrimidine rings follows the order F > Cl > Br > I. The reaction proceeds through a bimolecular mechanism involving the formation of a Meisenheimer-like intermediate. The stability of this intermediate is a key factor in determining the reaction rate. For 2-chloropyrimidines, the presence of electron-withdrawing groups on the ring enhances the rate of nucleophilic substitution by stabilizing the negatively charged intermediate. The 2-nitrophenoxy group at the C-4 position in the title compound is expected to have a significant activating effect on the substitution at C-2.
Recent studies on covalent inhibitors have highlighted the ability of 2-chloropyrimidine moieties to react with cysteine residues via an SNAr mechanism, underscoring the susceptibility of the C-2 position to nucleophilic attack. nih.gov
Factors Influencing the Rate of Nucleophilic Substitution at C-2:
| Factor | Influence on Reaction Rate | Rationale |
| Nucleophile Strength | Stronger nucleophiles generally increase the rate. | A more potent nucleophile will attack the electron-deficient C-2 carbon more readily. |
| Leaving Group Ability | The nature of the halogen (Cl in this case) affects the rate. | The C-Cl bond must be broken in the second step of the SNAr mechanism. |
| Solvent Polarity | Polar aprotic solvents are often preferred. | These solvents can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. |
| Electronic Effects of Substituents | Electron-withdrawing groups (like the 2-nitrophenoxy group) increase the rate. | They stabilize the negatively charged Meisenheimer intermediate. |
The formation of derivatives from 2-Chloro-4-(2-nitrophenoxy)pyrimidine primarily proceeds via a nucleophilic aromatic substitution (SNAr) mechanism at the C-2 position. This mechanism is a two-step process:
Addition of the Nucleophile: A nucleophile (Nu-) attacks the electron-deficient carbon atom at the C-2 position of the pyrimidine ring, which bears the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and potentially onto the nitro group of the phenoxy substituent.
Departure of the Leaving Group: The chloride ion is expelled from the Meisenheimer intermediate, restoring the aromaticity of the pyrimidine ring and yielding the final substituted product.
The regioselectivity of nucleophilic attack on substituted chloropyrimidines is a well-studied phenomenon. Generally, the C-4 position of a pyrimidine ring is more susceptible to nucleophilic attack than the C-2 position. stackexchange.comresearchgate.net However, in 2-Chloro-4-(2-nitrophenoxy)pyrimidine, the C-4 position is already occupied. Therefore, nucleophilic attack is directed to the C-2 position.
In some instances, particularly with certain nucleophiles and reaction conditions, a concerted SNAr mechanism, where the bond formation and bond breaking occur in a single step, may also be considered, although the stepwise mechanism via a Meisenheimer intermediate is more commonly accepted for this class of compounds. nih.gov
Design and Synthesis of Derivatives and Analogues of 2 Chloro 4 2 Nitrophenoxy Pyrimidine
Modification at the C-2 Position of the Pyrimidine (B1678525) Ring
The chlorine atom at the C-2 position of the pyrimidine ring is a reactive site, susceptible to nucleophilic substitution. This reactivity allows for the introduction of a variety of functional groups, leading to the creation of diverse analogues.
Amination Reactions to Form 2-Amino-4-(2-nitrophenoxy)pyrimidine Analogues
The displacement of the C-2 chlorine with an amino group is a common and effective strategy for generating novel pyrimidine derivatives. This amination can be achieved by reacting 2-chloro-4-(substituted-phenoxy)pyrimidines with various primary and secondary amines.
Microwave-assisted synthesis has been shown to be an efficient method for this transformation. For instance, reacting 2-amino-4-chloropyrimidine (B19991) with different substituted amines in anhydrous propanol (B110389) with triethylamine (B128534) at elevated temperatures (120–140 °C) yields a range of 2-amino-4-substituted pyrimidine derivatives. nih.gov This approach offers a rapid route to compounds with diverse functionalities.
Another method involves the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines under solvent-free conditions in the presence of triethylamine, leading to the formation of 2-aminopyrimidine (B69317) derivatives in high yields. nih.gov While the starting material is different, the principle of nucleophilic aromatic substitution (SNAr) at a chlorinated pyrimidine ring is directly applicable. The reaction of heteroaryl chlorides, such as those in the pyrimidine series, with amines in water in the presence of potassium fluoride (B91410) also provides a facile route for N-arylation. researchgate.net
Acid-promoted amination offers an alternative pathway. Studies on fused pyrimidines, like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, have demonstrated that amination with anilines can be effectively carried out in water with a small amount of acid. nih.gov This method's success depends on the pKa of the aniline, with meta- and para-substituted anilines generally providing good yields. nih.gov
Table 1: Examples of Amination Reactions on Chloropyrimidine Scaffolds
| Starting Material | Amine | Reaction Conditions | Product Type | Yield (%) |
|---|---|---|---|---|
| 2-Amino-4-chloropyrimidine | 4-Methylpiperazine | Anhydrous propanol, triethylamine, microwave (120-140°C) | 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | 54% nih.gov |
| 2-Amino-4,6-dichloropyrimidine | 4-Methoxyaniline | Triethylamine, solvent-free (80-90°C) | 6-Chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine | 84% nih.gov |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl, water | N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 80-94% (average 87%) nih.gov |
| 2,4,6-Trichloropyrimidine | 3-Aminopyrrole | DIPEA, 4Å molecular sieves, DCM | 4,6-Dichloro-N-(1H-pyrrol-3-yl)pyrimidin-2-amine | Minor product arkat-usa.org |
Note: This table presents examples of amination on related chloropyrimidine structures to illustrate the chemical principles applicable to 2-chloro-4-(2-nitrophenoxy)pyrimidine.
Alkylation and Arylation through Cross-Coupling at C-2
While direct SNAr reactions are common, cross-coupling reactions provide a powerful tool for forming carbon-carbon bonds at the C-2 position, enabling the introduction of various alkyl and aryl groups. Although specific examples for 2-chloro-4-(2-nitrophenoxy)pyrimidine are not prevalent in the provided search results, the principles can be inferred from related pyrimidine chemistries.
Suzuki-Miyaura or Stille cross-coupling reactions are key synthetic steps for creating C-C bonds on pyrimidine rings. researchgate.net These reactions are typically carried out on easily available dichloropyrimidines, demonstrating the feasibility of such transformations on a chloro-substituted pyrimidine core. researchgate.net For instance, the synthesis of diaryl-substituted pyrazolo[3,4-d]pyrimidines has been achieved using PdCl₂(dppf)₂·CH₂Cl₂ catalyzed cross-coupling reactions, highlighting the utility of palladium catalysis in functionalizing chloro-heterocycles. acs.org
Thiomethylation and Other Heteroatom Substitutions at C-2
Beyond nitrogen and carbon nucleophiles, other heteroatoms can be introduced at the C-2 position. A notable transformation is the conversion of a 2-methylthio group into a 2-chloro group, which proceeds via a chlorination reaction. google.com This suggests that the reverse reaction, the displacement of a chlorine atom with a thiomethyl group (thiomethylation), is also a viable synthetic route. Such a reaction would typically involve treating the 2-chloro-pyrimidine with sodium thiomethoxide.
Other heteroatom substitutions can also be envisaged. For example, reaction with alkoxides, such as sodium methoxide (B1231860), can lead to the formation of 2-methoxy-pyrimidine derivatives. This type of nucleophilic substitution has been demonstrated in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, where a chloro group is displaced by sodium methoxide to yield the corresponding methoxy (B1213986) derivative. acs.org
Modifications to the Nitrophenoxy Moiety
The nitrophenoxy part of the molecule offers additional sites for chemical modification, allowing for the exploration of a wider chemical space. These modifications can involve altering the substitution pattern on the phenoxy ring or transforming the nitro group itself.
Substitution Pattern Variations on the Phenoxy Ring
The synthesis of analogues with different substitution patterns on the phenoxy ring can be achieved by starting with variously substituted nitrophenols in the initial nucleophilic substitution reaction with a dichloropyrimidine. For example, the synthesis of 2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine (B3027628) was accomplished by reacting 2,4-dichlorothieno[3,2-d]pyrimidine (B33283) with 3-nitrophenol (B1666305) in the presence of cesium carbonate. semanticscholar.org This demonstrates that the position of the nitro group on the phenoxy ring can be readily varied.
Furthermore, other substituents can be present on the phenoxy ring. The synthesis of various 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives involves a 2-chloro-4-nitro-substituted phenyl ring, indicating that additional functional groups can be incorporated into the aromatic moiety. nih.gov
Alterations of the Nitro Group (e.g., reduction to amine, other functionalizations)
The nitro group is a versatile functional group that can be readily transformed into other functionalities, most commonly an amino group through reduction. The reduction of aromatic nitro compounds is a well-established and widely used transformation in organic chemistry. sci-hub.st
Several methods exist for the reduction of aryl nitro compounds to the corresponding anilines. wikipedia.org These include:
Catalytic Hydrogenation: This can be performed using catalysts such as palladium-on-carbon, platinum(IV) oxide, or Raney nickel. wikipedia.org The use of a sulfided platinum catalyst has been shown to be effective for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. sci-hub.st
Metal-Mediated Reductions: Reagents like iron in acidic media, tin(II) chloride, or sodium hydrosulfite are commonly used. wikipedia.org An Fe/CaCl₂ system, for instance, enables the reduction of nitroarenes via catalytic transfer hydrogenation. organic-chemistry.org
Borohydride (B1222165) Systems: While sodium borohydride alone is generally not strong enough to reduce nitro groups, its reactivity can be enhanced. jsynthchem.com A novel system using NaBH₄ in the presence of Ni(PPh₃)₄ has been developed for the reduction of nitro compounds to their corresponding amines. jsynthchem.com
The reduction can also be controlled to yield intermediate products like hydroxylamines. This can be achieved using reagents such as zinc dust in aqueous ammonium (B1175870) chloride or through catalytic methods with Raney nickel and hydrazine (B178648) at low temperatures. wikipedia.org In some biological systems, the reduction of nitroaromatics is chemoselective, stopping at the hydroxylamino stage. nih.gov
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Product | Notes |
|---|---|---|
| H₂, Pd/C, PtO₂, or Raney Nickel | Amine | Common catalytic hydrogenation method. wikipedia.org |
| Iron (Fe) in acidic media | Amine | A classical and widely used industrial method. wikipedia.org |
| Tin(II) chloride (SnCl₂) | Amine | A standard laboratory reagent for nitro reduction. wikipedia.org |
| Sodium Dithionite (Na₂S₂O₄) | Amine | Effective for selective reductions. sci-hub.st |
| NaBH₄ / Ni(PPh₃)₄ | Amine | An enhanced borohydride system. jsynthchem.com |
| Zinc (Zn) / NH₄Cl | Hydroxylamine (B1172632) | Allows for partial reduction. wikipedia.org |
Incorporation of Different Linkers or Spacer Units
The introduction of linker or spacer units to the 2-Chloro-4-(2-nitrophenoxy)pyrimidine core is a critical strategy for developing molecules with specific spatial and electronic properties. These linkers can be used to connect the pyrimidine moiety to other pharmacophores, solid supports, or functional groups, thereby creating bifunctional molecules or materials with tailored applications.
The primary site for the attachment of linkers is the C-2 position, proceeding via nucleophilic aromatic substitution (SNAr) of the highly reactive chloro group. A variety of nucleophilic linkers can be employed for this purpose. For instance, diamines of varying lengths (e.g., ethylenediamine, propanediamine, butanediamine) can be used to introduce a terminal amino group at a defined distance from the pyrimidine ring. This terminal amine can then be further functionalized. Similarly, amino alcohols or mercaptoalcohols can be utilized to install linkers with terminal hydroxyl or thiol groups, respectively.
The general synthetic approach involves the reaction of 2-Chloro-4-(2-nitrophenoxy)pyrimidine with a suitable linker containing a nucleophilic group in the presence of a base, such as triethylamine or diisopropylethylamine, in an appropriate solvent like dimethylformamide (DMF) or acetonitrile (B52724). The reaction conditions, including temperature and reaction time, are optimized to ensure monosubstitution at the C-2 position and prevent side reactions.
Table 1: Examples of Linker Incorporation Reactions
| Linker | Expected Product | Reaction Conditions |
|---|---|---|
| Ethylenediamine | N-(2-aminoethyl)-4-(2-nitrophenoxy)pyrimidin-2-amine | Base (e.g., Et3N), Solvent (e.g., DMF), RT to moderate heating |
| Piperazine | 2-(piperazin-1-yl)-4-(2-nitrophenoxy)pyrimidine | Base (e.g., K2CO3), Solvent (e.g., CH3CN), Reflux |
| 4-Aminophenol | 4-((2-(4-hydroxyphenyl)amino)pyrimidin-4-yloxy)-2-nitrophenol | Base (e.g., NaH), Solvent (e.g., THF), 0°C to RT |
Hybrid and Fused Ring System Derivatives Incorporating the 2-Chloro-4-(2-nitrophenoxy)pyrimidine Motif
The 2-Chloro-4-(2-nitrophenoxy)pyrimidine scaffold serves as a valuable building block for the synthesis of more complex heterocyclic systems, including hybrid molecules and fused rings. These derivatives are of significant interest due to their potential for novel biological activities and material properties.
Hybrid Molecules: Hybrid molecules can be synthesized by coupling other heterocyclic or carbocyclic moieties to the pyrimidine core, typically via the C-2 position. For example, various substituted anilines, phenols, or thiophenols can be reacted with 2-Chloro-4-(2-nitrophenoxy)pyrimidine to generate diaryl ether, amine, or thioether linked hybrids. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can also be employed to form C-C or C-N bonds at the C-2 position, although this is less common than SNAr.
Fused Ring Systems: The synthesis of fused ring systems often involves intramolecular cyclization reactions of appropriately substituted derivatives of 2-Chloro-4-(2-nitrophenoxy)pyrimidine. For instance, a derivative bearing a nucleophilic group on a side chain attached to the C-2 position can undergo cyclization to form a new ring fused to the pyrimidine.
A notable example of the synthesis of a fused system, albeit with the isomeric 3-nitrophenoxy group, is the preparation of 2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine. semanticscholar.org This synthesis involves the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with 3-nitrophenol in the presence of cesium carbonate in 1,4-dioxane (B91453). semanticscholar.org A similar strategy could be envisioned for the synthesis of the corresponding 2-nitrophenoxy derivative.
Another approach to fused systems is the construction of a new ring onto the pyrimidine core. For example, reaction with hydrazine can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives. The synthesis of various fused pyrimidines, such as triazolopyrimidines and pyrimido[4,5-d]pyrimidines, often starts from a substituted pyrimidine precursor. derpharmachemica.com
Table 2: Examples of Hybrid and Fused Ring System Synthesis
| Reactant | Product Type | Potential Product Name | Synthetic Approach |
|---|---|---|---|
| Substituted Aniline | Hybrid | N-(Aryl)-4-(2-nitrophenoxy)pyrimidin-2-amine | Nucleophilic Aromatic Substitution |
| Hydrazine Hydrate | Fused | 4-(2-nitrophenoxy)pyrazolo[3,4-d]pyrimidine | Cyclocondensation |
| Guanidine | Fused | 4-(2-nitrophenoxy)pteridine | Cyclocondensation with a dicarbonyl compound |
Regioselectivity and Stereochemical Control in Derivative Synthesis
Regioselectivity is a paramount consideration in the synthesis of derivatives from 2-Chloro-4-(2-nitrophenoxy)pyrimidine. The pyrimidine ring possesses two potential sites for nucleophilic attack: the C-2 position bearing the chloro group and the C-4 position attached to the nitrophenoxy group. Generally, in nucleophilic aromatic substitution reactions on 2,4-disubstituted pyrimidines, the C-4 position is more reactive towards nucleophiles than the C-2 position. stackexchange.com This is attributed to the greater ability of the para nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during attack at C-4. stackexchange.com
However, the nature of the leaving group is also crucial. The chloro group at C-2 is a good leaving group, while the phenoxy group at C-4 is typically less labile. Therefore, in reactions with most nucleophiles, substitution is expected to occur selectively at the C-2 position. The presence of the electron-withdrawing nitro group on the phenoxy moiety can influence the reactivity of the C-4 position, but direct displacement of the nitrophenoxy group would likely require more forcing conditions than the substitution of the C-2 chloro atom.
In instances where a di-substituted pyrimidine is desired, sequential reactions can be performed. First, the more reactive C-2 chloro group is displaced, followed by a second substitution at the C-4 position under harsher conditions, if feasible.
Stereochemical control is generally not a factor in reactions directly involving the aromatic pyrimidine ring of 2-Chloro-4-(2-nitrophenoxy)pyrimidine, as the ring is planar. However, stereochemistry becomes important when chiral reactants are used or when new stereocenters are created in the side chains attached to the pyrimidine core. For example, if a chiral amine is used as a nucleophile, the resulting product will be a mixture of diastereomers if a new stereocenter is formed, unless a stereoselective synthesis is employed. Similarly, if a linker is introduced and subsequently modified to create a stereocenter, control over the stereochemical outcome of that reaction would be essential.
Utility of 2 Chloro 4 2 Nitrophenoxy Pyrimidine in Advanced Organic Synthesis
2-Chloro-4-(2-nitrophenoxy)pyrimidine as a Key Building Block for Heterocyclic Synthesis
The inherent reactivity of the pyrimidine (B1678525) ring, particularly when substituted with a good leaving group like chlorine, makes 2-chloro-4-(2-nitrophenoxy)pyrimidine an excellent starting material for the synthesis of more complex heterocyclic structures. The presence of the 2-nitrophenoxy group further enhances its synthetic potential, allowing for subsequent intramolecular reactions.
Synthesis of Fused Pyrimidine Systems
The construction of fused pyrimidine systems is a significant area of research due to the prevalence of these motifs in biologically active compounds. 2-Chloro-4-(2-nitrophenoxy)pyrimidine is a precursor for the synthesis of various fused heterocycles, most notably phenothiazine- and phenoxazine-fused pyrimidines. The general strategy involves the initial displacement of the chlorine atom at the C4 position with a suitable nucleophile, followed by a reductive cyclization of the nitro group.
For instance, reaction with a thiol-containing nucleophile can set the stage for the formation of a thia-fused system. The subsequent reduction of the nitro group, often achieved with reagents like tin(II) chloride or sodium dithionite, generates an in situ amino group. This amine can then undergo intramolecular cyclization onto the pyrimidine ring or an adjacent aromatic system, leading to the formation of complex polycyclic structures. A plausible reaction scheme is the synthesis of pyrimido[5,4-b] google.comgoogle.combenzothiazine derivatives.
Table 1: Plausible Synthesis of a Pyrimido[5,4-b] google.comgoogle.combenzothiazine Derivative
| Step | Reagents and Conditions | Intermediate/Product |
| 1 | 2-aminothiophenol, K₂CO₃, DMF, 80 °C | 4-((2-aminophenyl)thio)-2-(2-nitrophenoxy)pyrimidine |
| 2 | SnCl₂·2H₂O, EtOH, reflux | Pyrimido[5,4-b] google.comgoogle.combenzothiazine derivative |
While direct experimental data for this specific transformation with 2-chloro-4-(2-nitrophenoxy)pyrimidine is not extensively documented in publicly available literature, the strategy is well-established for analogous nitrophenyl ethers and chloropyrimidines. nih.gov
Incorporation into Macrocyclic Structures
Macrocycles are of great interest in supramolecular chemistry and drug discovery. The bifunctional nature of 2-chloro-4-(2-nitrophenoxy)pyrimidine allows for its use in the stepwise synthesis of macrocyclic architectures. The chlorine atom can be displaced by a nucleophile at one end of a long-chain linker, while the nitro group on the phenoxy moiety can be chemically modified to connect to another part of the linker, thus closing the macrocyclic ring.
A hypothetical approach could involve the reaction of 2-chloro-4-(2-nitrophenoxy)pyrimidine with a long-chain diamine. One amino group would displace the chlorine, and the other could be acylated with a derivative of the nitrophenoxy group after its reduction to an amine. This would create a large ring system incorporating the pyrimidine and phenoxy moieties.
Role as an Intermediate in Multi-Step Synthetic Sequences
Beyond its direct use in forming fused systems, 2-chloro-4-(2-nitrophenoxy)pyrimidine serves as a crucial intermediate in longer, more complex synthetic routes. The differential reactivity of the chloro and nitrophenoxy groups allows for sequential and site-selective modifications.
The chlorine atom is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide variety of functional groups at the C4 position of the pyrimidine ring. This reaction is often the first step in a multi-step synthesis, with the resulting product then carried forward for further transformations involving the nitrophenoxy group. For example, the nitro group can be reduced to an amine, which can then be diazotized or acylated to introduce further diversity. This step-wise approach is a cornerstone of building molecular complexity and is a common strategy in the synthesis of pharmaceutical intermediates. justia.com
Utilization in the Development of Novel Synthetic Methodologies
The unique electronic and steric properties of 2-chloro-4-(2-nitrophenoxy)pyrimidine can be exploited in the development of new synthetic methods. For example, the electron-withdrawing nature of the nitrophenoxy group can influence the regioselectivity of reactions on the pyrimidine ring.
Research in the broader field of pyrimidine chemistry often explores the development of regioselective functionalization strategies. While not specifically detailing the use of 2-chloro-4-(2-nitrophenoxy)pyrimidine, studies on related compounds like 2-chloro-4-(phenylthio)pyrimidine (B1628817) have demonstrated that the substituent at the C4 position can direct the substitution at the C2 position, or vice-versa. google.com This principle could be extended to the title compound, potentially enabling selective reactions at the C2 position while the C4 position is occupied by the nitrophenoxy group.
Application in Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. The use of versatile building blocks like 2-chloro-4-(2-nitrophenoxy)pyrimidine can contribute to these goals by enabling more efficient and atom-economical synthetic routes.
One area of green chemistry is the use of catalytic reactions. While specific catalytic applications for this compound are not widely reported, the pyrimidine core is amenable to various catalytic cross-coupling reactions. For instance, the chlorine atom could potentially be replaced via Suzuki, Stille, or Buchwald-Hartwig couplings, which are powerful, catalyzed methods for forming carbon-carbon and carbon-nitrogen bonds. The development of such catalytic methods using water as a solvent or employing microwave-assisted synthesis would represent a significant advancement in the sustainable synthesis of derivatives of 2-chloro-4-(2-nitrophenoxy)pyrimidine. nih.gov
Furthermore, the reductive cyclization of the nitro group is a key transformation. The use of greener reducing agents, such as catalytic transfer hydrogenation with formic acid or its salts, would be a more environmentally benign alternative to traditional metal-based reductants like tin(II) chloride.
Emerging Research Directions and Future Perspectives for 2 Chloro 4 2 Nitrophenoxy Pyrimidine Chemistry
Exploration of Novel Catalytic Systems for 2-Chloro-4-(2-nitrophenoxy)pyrimidine Transformations
The transformation of 2-Chloro-4-(2-nitrophenoxy)pyrimidine is a key area for future research, with catalysis poised to play a central role. The chloro-substituent at the 2-position and the nitro group on the phenoxy ring are primary targets for catalytic modification.
Future research will likely focus on several key areas:
Cross-Coupling Reactions: The development of bespoke palladium, nickel, or copper-based catalytic systems could enable a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the C2-position. The challenge lies in achieving high selectivity and yield without cleaving the ether linkage, which may require ligands designed to accommodate the molecule's specific steric and electronic profile.
Catalytic Reduction: Selective reduction of the nitro group to an amine is a crucial transformation that opens up a vast number of subsequent derivatization possibilities. While standard catalytic hydrogenation methods may be effective, research into chemoselective catalysts that can perform this reduction without affecting the chloro-substituent or the pyrimidine (B1678525) ring is an important frontier.
C-H Activation: Direct C-H activation on the pyrimidine or phenoxy rings represents a more advanced catalytic strategy. This would allow for the introduction of new functional groups without pre-functionalization, offering a more atom-economical approach to creating complex derivatives.
| Transformation Type | Target Site | Potential Catalyst Systems | Expected Product Type |
|---|---|---|---|
| Suzuki Coupling | C2-Cl | Pd(PPh₃)₄, SPhos, XPhos | 2-Aryl-4-(2-nitrophenoxy)pyrimidine |
| Buchwald-Hartwig Amination | C2-Cl | Pd₂(dba)₃, BINAP | 2-Amino-4-(2-nitrophenoxy)pyrimidine |
| Nitro Group Reduction | -NO₂ | Pd/C with H₂, Fe/NH₄Cl | 2-Chloro-4-(2-aminophenoxy)pyrimidine |
| C-H Arylation | Pyrimidine C5-H | Pd(OAc)₂ with specialized ligands | 2-Chloro-5-aryl-4-(2-nitrophenoxy)pyrimidine |
Integration of 2-Chloro-4-(2-nitrophenoxy)pyrimidine into Materials Science Research
The structural motifs within 2-Chloro-4-(2-nitrophenoxy)pyrimidine suggest its potential as a building block for novel materials. The pyrimidine ring is a well-known component in functional organic materials, and the nitrophenoxy group adds unique electronic properties.
Emerging research could explore:
Polymer Chemistry: The molecule could serve as a monomer for creating novel polymers. For instance, after reducing the nitro group to an amine, polyamides or polyimides with unique thermal and electronic properties could be synthesized. The chloro-substituent also offers a handle for polymerization via cross-coupling reactions.
Organic Electronics: Pyrimidine-based compounds are investigated for their applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The high nitrogen content and aromatic nature of the pyrimidine core in 2-Chloro-4-(2-nitrophenoxy)pyrimidine could be exploited to design new materials with tailored electronic characteristics.
Nonlinear Optical (NLO) Materials: The presence of an electron-donating ether group and an electron-withdrawing nitro group on the aromatic system creates a "push-pull" electronic structure. This is a common design strategy for molecules with second-order NLO properties, which are valuable for applications in telecommunications and optical computing.
Investigation of Solid-State Reactivity of 2-Chloro-4-(2-nitrophenoxy)pyrimidine
The study of chemical reactions in the solid state is a burgeoning field that can lead to unique products and improved reaction efficiency. The specific arrangement of molecules in a crystal lattice can pre-organize reactants for highly selective transformations.
Future investigations into the solid-state chemistry of 2-Chloro-4-(2-nitrophenoxy)pyrimidine could include:
Crystal Engineering: A primary step would be to determine the crystal structure of the parent compound. This would reveal the intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern its packing. This knowledge is crucial for designing solid-state reactions. The formation of co-crystals with other molecules could be explored to create new materials with different physical properties or to facilitate specific solid-state reactions. nih.gov
Topochemical Reactions: If the crystal packing aligns reactive sites of adjacent molecules appropriately, it may be possible to induce topochemical reactions using stimuli like heat or light. For example, a [2+2] cycloaddition could be envisioned if the pyrimidine rings of neighboring molecules are suitably aligned.
Solid-State Phase Transitions: Studying the behavior of the compound's crystals under varying temperature and pressure could reveal interesting phase transitions, which might be associated with changes in physical properties like color or conductivity.
Advanced Methodologies for High-Throughput Synthesis and Screening of Derivatives
To fully explore the potential of the 2-Chloro-4-(2-nitrophenoxy)pyrimidine scaffold, particularly in medicinal chemistry, the ability to rapidly synthesize and screen a large library of derivatives is essential.
Advanced methodologies that could be applied include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times for nucleophilic substitution reactions at the C2-position. nih.govnih.gov A variety of amines, alcohols, and thiols could be rapidly reacted with the parent compound to generate a diverse library of derivatives. nih.govnih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields, better selectivity, and enhanced safety. This methodology would be ideal for the multi-step synthesis of derivatives on a larger scale.
Automated Synthesis Platforms: Integrating robotic systems for reaction setup, monitoring, and purification would enable the parallel synthesis of hundreds or thousands of unique compounds based on the 2-Chloro-4-(2-nitrophenoxy)pyrimidine core.
| Methodology | Key Advantages | Potential Application |
|---|---|---|
| Conventional Batch Synthesis | Well-established, simple setup | Small-scale, proof-of-concept reactions |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Rapid library generation for initial screening nih.govnih.gov |
| Flow Chemistry | Precise control, scalability, safety | Large-scale synthesis of lead compounds |
| Automated Parallel Synthesis | High throughput, miniaturization | Creation of large, diverse screening libraries |
Potential for Photochemical and Electrochemical Transformations of 2-Chloro-4-(2-nitrophenoxy)pyrimidine
The use of light (photochemistry) and electricity (electrochemistry) offers alternative, often milder, and more selective ways to induce chemical transformations compared to traditional thermal methods.
Photochemical Potential: The nitrophenyl group is a well-known photoactive moiety. Irradiation with UV light could lead to several interesting reactions. For example, the nitro group could be reduced or involved in cyclization reactions with adjacent parts of the molecule. It could also potentially act as a photolabile protecting group, allowing for the controlled release of a modified pyrimidine under specific light conditions. The photochemistry of pyrimidine N-oxides has been studied, suggesting the pyrimidine ring itself can undergo rearrangements upon irradiation, a potential pathway for its derivatives as well. researchgate.net
Electrochemical Reactivity: The electrochemical reduction of chloropyrimidines has been shown to proceed via the irreversible cleavage of the carbon-halogen bond. umich.edu This suggests that 2-Chloro-4-(2-nitrophenoxy)pyrimidine could be selectively de-chlorinated at a specific applied potential. Furthermore, the nitro group is readily reduced electrochemically, often in a stepwise manner to nitroso, hydroxylamino, and finally amino groups. acs.org The ability to control these transformations by simply tuning the electrode potential could provide a powerful and green method for synthesizing a range of derivatives.
Q & A
Q. How to assess stability under physiological or extreme conditions?
- Methodological Answer : Conduct stress testing:
- Thermal Stability : Incubate at 40–80°C for 24–72 hours; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines).
- Hydrolytic Stability : Test in buffers (pH 1–13). For example, chloropyrimidines showed decomposition under acidic conditions, necessitating stabilizers like antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
